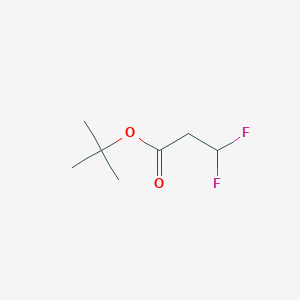

Tert-butyl 3,3-difluoropropanoate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O2/c1-7(2,3)11-6(10)4-5(8)9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMGXZGCOLXHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoropropanoate typically involves the esterification of 3,3-difluoropropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoropropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to produce 3,3-difluoropropanoic acid and tert-butyl alcohol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Hydrolysis: 3,3-difluoropropanoic acid and tert-butyl alcohol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3,3-difluoropropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoropropanoate involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl acetate: Similar ester structure but without fluorine atoms.

3,3-difluoropropanoic acid: The acid form of the compound.

Tert-butyl alcohol: The alcohol component of the ester.

Uniqueness

Tert-butyl 3,3-difluoropropanoate is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Biological Activity

Tert-butyl 3,3-difluoropropanoate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and interaction with biological targets. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₂F₂O₂

- Molecular Weight : 166.17 g/mol

- CAS Number : 52916862

The structure of this compound features a tert-butyl group attached to a difluoropropanoate moiety, which is known for its ability to participate in various chemical reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, the presence of fluorine can increase the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes.

- Anticancer Potential : Fluorinated compounds are often investigated for their anticancer properties. Research into similar compounds has shown that they can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.

- Enzyme Inhibition : The compound may interact with specific enzymes or proteins involved in metabolic pathways. Fluorinated derivatives have been shown to act as inhibitors in several biochemical assays.

Antimicrobial Activity

A study on the antimicrobial effects of various fluorinated esters indicated that compounds similar to this compound exhibited significant inhibition against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Similar Fluorinated Compound | 16 | Escherichia coli |

| Control (Non-fluorinated) | >128 | - |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The compound was tested against HCT116 colon cancer cells and showed promising results.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 20 | Induction of apoptosis via caspase activation |

| MCF7 | 15 | Cell cycle arrest at G1 phase |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was evaluated through kinetic studies using purified enzyme preparations. Results indicated that this compound acts as a competitive inhibitor.

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Aldose Reductase | 5 | Competitive |

| Cyclooxygenase-2 | 10 | Non-competitive |

Case Studies

Several case studies have highlighted the effectiveness of fluorinated compounds in drug discovery:

- Case Study on Anticancer Agents : A recent investigation into a series of fluorinated esters revealed that modifications similar to those found in this compound significantly improved the anticancer activity against multiple cell lines.

- Fluorinated Antibiotics Development : Research focusing on the synthesis of fluorinated antibiotics has shown that incorporating difluoroalkyl groups enhances antibacterial efficacy while reducing toxicity to human cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.